8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine is a complex heterocyclic compound with the molecular formula and a molecular weight of approximately 187.25 g/mol. This compound is notable for its unique structural features, which include a fused cyclopentane and pyrrole ring system. Its CAS number is 2089650-67-7, and it is classified as a nitrogen-containing heterocycle, which is significant in medicinal chemistry due to its potential biological activities.
The synthesis of 8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine typically involves several steps:
The synthesis may also involve protecting groups to prevent unwanted reactions during the multi-step process. Reaction conditions such as temperature and time must be carefully controlled to maximize yield and minimize side products.
The molecular structure of 8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine features a bicyclic framework that incorporates both a cyclopentane and a pyrrole ring. The methyl group at position 8 contributes to its unique properties.
The structural representation can be described using various notations:
CC1=CC2=C(NC1=CC=C2)C(=N)NInChI=1S/C11H13N3/c1-7-3-4-8(12)10(9(7)13)11(14)15/h3-4H,1-2H3,(H2,12,14)(H2,13,15)8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine can participate in various chemical reactions typical of nitrogen-containing heterocycles:
The reactivity of this compound is influenced by the electron-donating or withdrawing nature of substituents on the rings and their positions relative to functional groups.
The mechanism of action for 8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine is primarily related to its interactions with biological targets:
Research indicates that compounds with similar structures have shown promising results in modulating neurotransmitter systems and exhibiting neuroprotective effects.
The physical properties of 8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine include:
Chemical properties include:
Relevant data from studies highlight its potential stability in various environments which is crucial for pharmaceutical applications.
8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine has several applications in scientific research:
This compound represents an interesting area of research due to its complex structure and potential biological activities that warrant further exploration in both academic and industrial settings.
CAS No.: 52946-22-2
CAS No.: 11006-78-3
CAS No.: 463-82-1
CAS No.:
CAS No.: 64354-92-3
CAS No.: 62332-76-7